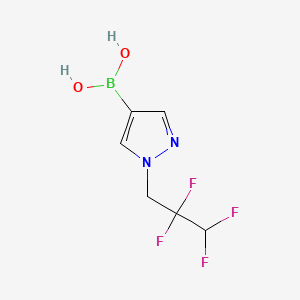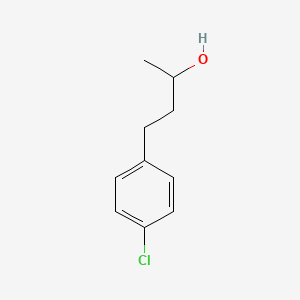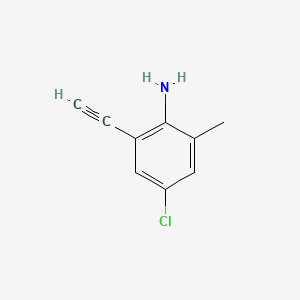
4-Chloro-2-ethynyl-6-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-ethynyl-6-methylaniline is an organic compound with the molecular formula C9H8ClN It is a derivative of aniline, featuring a chloro group at the 4-position, an ethynyl group at the 2-position, and a methyl group at the 6-position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethynyl-6-methylaniline can be achieved through several synthetic routes. One common method involves the halogenation of 2-ethynyl-6-methylaniline using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane or chloroform.
Another approach involves the Sonogashira coupling reaction, where 4-chloro-2-iodoaniline is coupled with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is performed under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation or coupling reactions. The choice of method depends on the availability of starting materials and the desired purity of the final product. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.
化学反应分析
Types of Reactions
4-Chloro-2-ethynyl-6-methylaniline undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted aniline derivatives.
科学研究应用
4-Chloro-2-ethynyl-6-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-Chloro-2-ethynyl-6-methylaniline involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chloro group may enhance the compound’s binding affinity to specific targets, while the methyl group can influence its overall hydrophobicity and membrane permeability.
相似化合物的比较
Similar Compounds
4-Chloro-2-methylaniline: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
2-Ethynyl-4-methylaniline: Lacks the chloro group, which may affect its binding affinity to molecular targets.
4-Chloro-2-ethynylaniline: Lacks the methyl group, potentially altering its hydrophobicity and biological activity.
Uniqueness
4-Chloro-2-ethynyl-6-methylaniline is unique due to the presence of all three functional groups (chloro, ethynyl, and methyl) on the benzene ring. This combination of substituents imparts distinct chemical reactivity and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C9H8ClN |
|---|---|
分子量 |
165.62 g/mol |
IUPAC 名称 |
4-chloro-2-ethynyl-6-methylaniline |
InChI |
InChI=1S/C9H8ClN/c1-3-7-5-8(10)4-6(2)9(7)11/h1,4-5H,11H2,2H3 |
InChI 键 |
JUKPMYPDEUEUIV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1N)C#C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


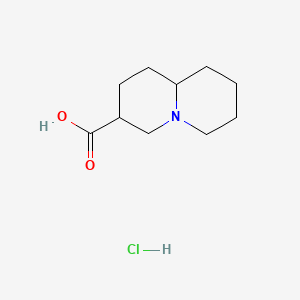
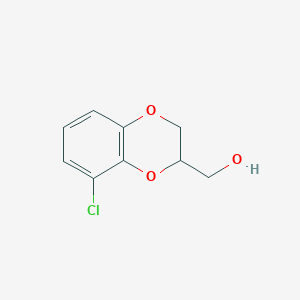


![N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide](/img/structure/B13456682.png)
![2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]aceticacid](/img/structure/B13456686.png)
![4-Amino-3-[4-(methoxycarbonyl)phenyl]butanoicacid,trifluoroaceticacid](/img/structure/B13456689.png)

![N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide](/img/structure/B13456697.png)
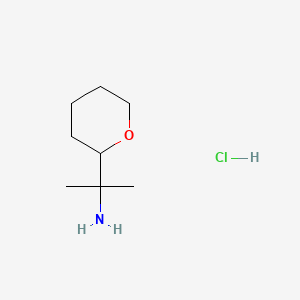
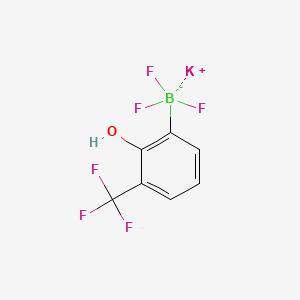
![N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide](/img/structure/B13456718.png)
